molecular formula C23H22F2O4S B14223270 4,4-Bis(4-fluorophenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid CAS No. 823175-38-8

4,4-Bis(4-fluorophenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid

Cat. No.: B14223270
CAS No.: 823175-38-8
M. Wt: 432.5 g/mol
InChI Key: SFQBBGJALOQLQL-UHFFFAOYSA-N
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Description

4,4-Bis(4-fluorophenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two fluorophenyl groups attached to a butenol backbone, along with a methylbenzenesulfonic acid moiety. It is typically found as a crystalline solid and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(4-fluorophenyl)but-3-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4,4-bis(4-fluorophenyl)butyric acid.

    Reduction: The butyric acid is reduced using lithium aluminum hydride (LiAlH4) in the presence of potassium carbonate.

    Quenching and Purification: After the reduction, the reaction mixture is quenched with water and neutralized with sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(4-fluorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

4,4-Bis(4-fluorophenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Bis(4-fluorophenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl groups can participate in π-π interactions with aromatic residues in proteins, while the butenol backbone can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Bis(4-fluorophenyl)but-3-en-1-ol is unique due to its combination of fluorophenyl groups and a butenol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science.

Properties

CAS No.

823175-38-8

Molecular Formula

C23H22F2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

4,4-bis(4-fluorophenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C16H14F2O.C7H8O3S/c17-14-7-3-12(4-8-14)16(2-1-11-19)13-5-9-15(18)10-6-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,19H,1,11H2;2-5H,1H3,(H,8,9,10)

InChI Key

SFQBBGJALOQLQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1C(=CCCO)C2=CC=C(C=C2)F)F

Origin of Product

United States

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